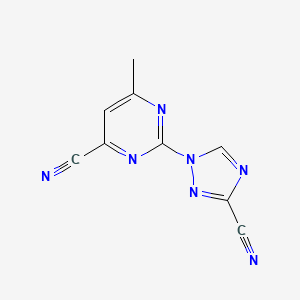
3-(3,4-Diethoxyphenyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Diethoxyphenyl)pyridine-2-carboxylic acid, commonly known as DEPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPC is a heterocyclic organic compound with a pyridine ring and two ethoxy groups attached to a phenyl ring. This compound is widely used in the field of chemistry and biochemistry due to its potential applications in various fields.
作用机制
The mechanism of action of DEPC involves the reaction of the compound with the nucleotide bases of RNA. DEPC reacts with the N1 position of adenine and guanine bases, leading to the formation of a covalent bond. This reaction leads to the inhibition of RNA function, as the modified RNA molecule cannot participate in normal biological processes.
Biochemical and Physiological Effects:
DEPC has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEPC can inhibit the activity of various enzymes, including RNA polymerase and reverse transcriptase. DEPC has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. However, the physiological effects of DEPC in vivo are not well understood, and further studies are needed to elucidate its potential therapeutic applications.
实验室实验的优点和局限性
DEPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DEPC is also readily available commercially, making it accessible to researchers. However, there are some limitations to the use of DEPC in lab experiments. DEPC is known to react with other compounds, leading to the formation of unwanted by-products. This can complicate the interpretation of experimental results and requires careful experimental design.
未来方向
There are several future directions for the study of DEPC. One potential direction is the development of DEPC-based RNA modifying agents for therapeutic use. Another direction is the study of the physiological effects of DEPC in vivo, which could lead to the development of new treatments for various diseases. Additionally, the use of DEPC as a tool for the study of RNA structure and function could lead to new insights into the fundamental processes of biology.
Conclusion:
In conclusion, DEPC is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DEPC have been discussed in this paper. Further studies are needed to fully understand the potential of DEPC in various fields and to develop new treatments for diseases.
合成方法
The synthesis of DEPC is a complex process that involves several steps. The most common method of synthesizing DEPC is by reacting 3,4-diethoxybenzaldehyde with 2-pyridinecarboxylic acid in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified using various techniques such as column chromatography or recrystallization.
科学研究应用
DEPC has been extensively studied for its potential applications in various fields. One of the primary applications of DEPC is in the field of chemistry, where it is used as a building block for the synthesis of various compounds. DEPC is also used in the field of biochemistry, where it is used as a reagent for the modification of RNA molecules. DEPC is known to react with the nucleotide bases of RNA, leading to the inhibition of RNA function. This property of DEPC has led to its use as a tool for the study of RNA structure and function.
属性
IUPAC Name |
3-(3,4-diethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-20-13-8-7-11(10-14(13)21-4-2)12-6-5-9-17-15(12)16(18)19/h5-10H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQDVLICOQNTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Diethoxyphenyl)pyridine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)


![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)

![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
